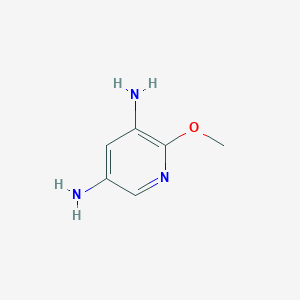
2-Methoxypyridine-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxypyridine-3,5-diamine is an organic compound with the molecular formula C6H9N3O It is a derivative of pyridine, featuring a methoxy group at the second position and amino groups at the third and fifth positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridine-3,5-diamine typically involves the functionalization of pyridine derivatives. One common method includes the nucleophilic substitution reaction where a methoxy group is introduced at the second position of pyridine, followed by the introduction of amino groups at the third and fifth positions through amination reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize readily available starting materials and efficient catalytic systems to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Methoxypyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino groups to other functional groups.
Substitution: The methoxy and amino groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or other derivatives.
科学的研究の応用
2-Methoxypyridine-3,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be incorporated into nucleic acid analogues for studying molecular recognition and binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Methoxypyridine-3,5-diamine involves its interaction with specific molecular targets. For instance, when used as a nucleic acid analogue, it can form hydrogen bonds with complementary bases, thereby influencing the stability and structure of nucleic acid duplexes. The methoxy and amino groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
2-Methoxypyridine: Lacks the amino groups, making it less versatile in certain chemical reactions.
3,5-Diaminopyridine: Does not have the methoxy group, which affects its chemical properties and reactivity.
2,6-Dimethoxypyridine: Contains two methoxy groups, altering its electronic properties and reactivity compared to 2-Methoxypyridine-3,5-diamine.
Uniqueness: this compound is unique due to the presence of both methoxy and amino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
2-methoxypyridine-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESFPUUBTQMZEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)






![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)


